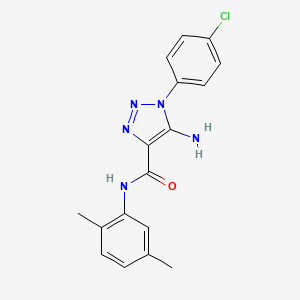

5-amino-1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole class, characterized by a five-membered aromatic ring with three nitrogen atoms. Key structural features include:

- 5-amino group: Enhances hydrogen-bonding capacity and reactivity.

- N-(2,5-dimethylphenyl) carboxamide: A bulky, substituted aryl group influencing steric effects and solubility.

Its molecular formula is C₁₇H₁₅ClN₅O, with a molecular weight of 340.8 g/mol. The triazole core and substituent diversity make it a candidate for medicinal chemistry, particularly in oncology and antimicrobial research .

Properties

IUPAC Name |

5-amino-1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O/c1-10-3-4-11(2)14(9-10)20-17(24)15-16(19)23(22-21-15)13-7-5-12(18)6-8-13/h3-9H,19H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOVTHFWWDKZEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601133494 | |

| Record name | 5-Amino-1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601133494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951894-05-6 | |

| Record name | 5-Amino-1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951894-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601133494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Amino-1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effectiveness against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H15ClN4O

- Molecular Weight : 288.75 g/mol

- CAS Number : 99846-90-9

This structure incorporates a triazole ring, which is known for its diverse biological activities.

Antiparasitic Activity

One of the most notable biological activities of this compound is its antiparasitic effect, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that derivatives of 5-amino-1,2,3-triazole-4-carboxamide have shown submicromolar activity (pEC50 > 6) in inhibiting the parasite in vitro and significant suppression of parasite burden in animal models .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Studies have demonstrated that modifications to the triazole core can enhance cytotoxicity against various cancer cell lines. For instance, SAR studies indicate that substituents on the phenyl rings can significantly affect the compound's ability to inhibit cancer cell proliferation .

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| 5-Amino Triazole Derivative A | 1.61 ± 1.92 | HT29 (Colon cancer) |

| 5-Amino Triazole Derivative B | 1.98 ± 1.22 | HepG2 (Liver cancer) |

The mechanism by which this compound exerts its biological effects involves interference with cellular processes critical for pathogen survival and proliferation. The triazole moiety is thought to interact with key enzymes or receptors within the target cells, leading to cell death or inhibition of growth.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific modifications to the triazole and phenyl groups can enhance biological activity. For example:

- Chloro Substituents : The presence of chlorine on the phenyl ring increases lipophilicity and potentially enhances binding affinity to target proteins.

- Dimethyl Substituents : The introduction of dimethyl groups on the adjacent phenyl ring has been associated with improved solubility and bioavailability.

Study on Chagas Disease Treatment

In a study focusing on Chagas disease, researchers synthesized several derivatives of the triazole core and tested their efficacy against T. cruzi. The most potent compounds exhibited not only reduced toxicity in mammalian cells but also improved pharmacokinetic profiles compared to existing treatments such as benznidazole .

Anticancer Efficacy

Another study investigated the anticancer properties of various derivatives against human cancer cell lines. Compounds were screened for their ability to inhibit cell growth in vitro, revealing promising candidates that displayed IC50 values comparable to standard chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and biological activities of analogous triazole derivatives:

Key Observations :

Q & A

Q. Key Considerations :

- Optimize reaction time and temperature to minimize byproducts (e.g., regioisomeric triazoles).

- Confirm structure via -NMR and LC-MS .

Basic: How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer :

Use a combination of analytical techniques:

- Spectroscopy :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .

- Physicochemical Properties :

- Calculate logP (e.g., using ChemAxon or ACD/Labs) to predict lipophilicity.

- Measure solubility in DMSO and aqueous buffers (e.g., PBS at pH 7.4) .

Q. Interpretation :

- Compare IC values with known inhibitors (e.g., acetazolamide for CA) to gauge potency .

Advanced: How can researchers optimize reaction yields and regioselectivity during synthesis?

Methodological Answer :

Apply Design of Experiments (DoE) principles:

Variables : Vary temperature (40–100°C), solvent polarity (DMF vs. THF), and stoichiometry (azide:imidoyl chloride ratio).

Response Surface Methodology (RSM) : Use software like Minitab to model interactions between variables and maximize yield .

Regioselectivity Control :

- Introduce directing groups (e.g., electron-withdrawing substituents) to favor 1,4-disubstituted triazoles .

- Validate via -NMR (e.g., characteristic peaks for NH at δ 5.2–5.5 ppm) .

Advanced: What computational strategies can elucidate this compound’s mechanism of action?

Q. Methodological Answer :

Molecular Docking :

- Use AutoDock Vina to model interactions with enzyme active sites (e.g., CA IX or PDE4B).

- Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability .

QSAR Modeling :

- Corrogate substituent effects (e.g., Cl vs. F) on bioactivity using descriptors like Hammett constants .

Q. Example Findings :

- The 4-chlorophenyl group may enhance hydrophobic interactions with CA IX’s active site .

Advanced: How should contradictory bioactivity data across studies be addressed?

Methodological Answer :

Systematically evaluate variables:

Assay Conditions :

- Compare buffer pH, incubation time, and enzyme isoforms (e.g., CA II vs. CA IX) .

Compound Handling :

- Verify solubility (e.g., DMSO stock concentration ≤0.1% to avoid solvent effects).

- Check for decomposition via LC-MS after prolonged storage .

Structural Confounders :

- Re-examine stereochemistry (e.g., chiral centers in dihydrotriazole derivatives) .

Q. Case Study :

- Inconsistent PDE inhibition may arise from variations in cAMP vs. cGMP substrate specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.